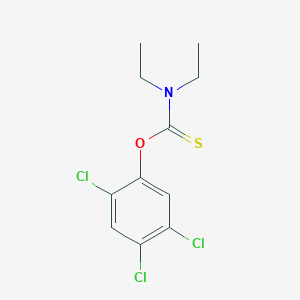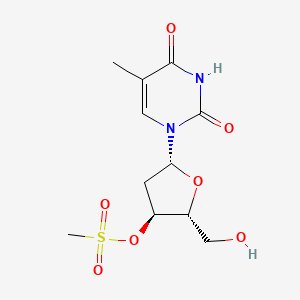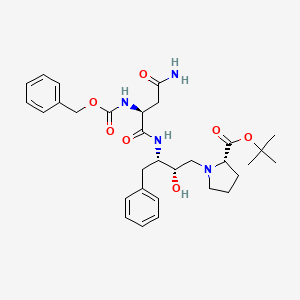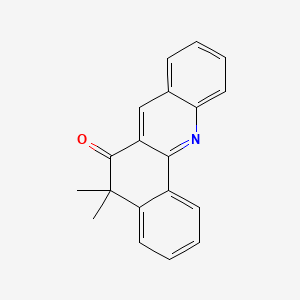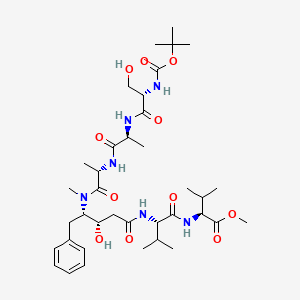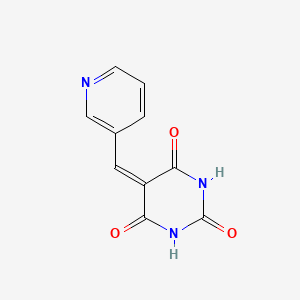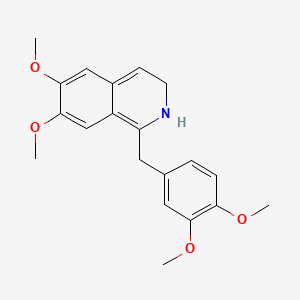
2-(Carbamoylsulfamoyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carbamoylsulfamoyl)acetamide is an organic compound with the molecular formula C3H7N3O4S It is characterized by the presence of both carbamoyl and sulfamoyl functional groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylsulfamoyl)acetamide typically involves the reaction of chloroacetyl chloride with secondary amines, followed by sequential treatments with sodium sulfite, phosphorus oxychloride, secondary amines, and 4-nitrobenzenesulfonyl azide . This multi-step process ensures the formation of the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Carbamoylsulfamoyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfinamide or sulfenamide group.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or sulfamoyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinamides.
Scientific Research Applications
2-(Carbamoylsulfamoyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(Carbamoylsulfamoyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of aliphatic amidase, an enzyme involved in the metabolism of amides . This inhibition can result in various downstream effects, depending on the biological context.
Comparison with Similar Compounds
Acetamide: A simpler compound with similar structural features but lacking the sulfamoyl group.
Sulfonamides: Compounds containing the sulfonamide group, which have similar chemical properties and biological activities.
Carbamoyl Derivatives: Compounds with the carbamoyl group, which can exhibit similar reactivity and applications.
Uniqueness: 2-(Carbamoylsulfamoyl)acetamide is unique due to the presence of both carbamoyl and sulfamoyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to similar compounds .
Properties
CAS No. |
6624-20-0 |
|---|---|
Molecular Formula |
C3H7N3O4S |
Molecular Weight |
181.17 g/mol |
IUPAC Name |
2-(carbamoylsulfamoyl)acetamide |
InChI |
InChI=1S/C3H7N3O4S/c4-2(7)1-11(9,10)6-3(5)8/h1H2,(H2,4,7)(H3,5,6,8) |
InChI Key |
WNVLDYVOMHCCOK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)S(=O)(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)
